molecular formula C23H23ClN2O4 B251636 5-(3-chlorophenyl)-N-[3-methoxy-4-(pentanoylamino)phenyl]furan-2-carboxamide

5-(3-chlorophenyl)-N-[3-methoxy-4-(pentanoylamino)phenyl]furan-2-carboxamide

Numéro de catalogue B251636
Poids moléculaire: 426.9 g/mol
Clé InChI: IYNUXBVHSUTOTR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-(3-chlorophenyl)-N-[3-methoxy-4-(pentanoylamino)phenyl]furan-2-carboxamide, commonly known as CP-690,550, is a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a critical role in the signaling pathway of cytokines, which are important in the immune system. CP-690,550 has been extensively studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Mécanisme D'action

CP-690,550 selectively inhibits 5-(3-chlorophenyl)-N-[3-methoxy-4-(pentanoylamino)phenyl]furan-2-carboxamide, which is involved in the signaling pathway of cytokines, such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting 5-(3-chlorophenyl)-N-[3-methoxy-4-(pentanoylamino)phenyl]furan-2-carboxamide, CP-690,550 blocks the downstream signaling of these cytokines, which are important in the immune system. This results in a reduction of inflammation and immune cell activation.
Biochemical and Physiological Effects
CP-690,550 has been shown to have several biochemical and physiological effects. In animal models, CP-690,550 reduces inflammation and immune cell activation, which are key features of autoimmune diseases. CP-690,550 also reduces the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ). In clinical trials, CP-690,550 has been shown to improve disease symptoms and reduce the progression of joint damage in patients with rheumatoid arthritis.

Avantages Et Limitations Des Expériences En Laboratoire

CP-690,550 has several advantages for lab experiments. It is a potent and selective inhibitor of 5-(3-chlorophenyl)-N-[3-methoxy-4-(pentanoylamino)phenyl]furan-2-carboxamide, which makes it a valuable tool for studying the role of 5-(3-chlorophenyl)-N-[3-methoxy-4-(pentanoylamino)phenyl]furan-2-carboxamide in the immune system. CP-690,550 has also been extensively studied in animal models and clinical trials, which provides a wealth of data for researchers to draw upon.
One limitation of CP-690,550 is its specificity for 5-(3-chlorophenyl)-N-[3-methoxy-4-(pentanoylamino)phenyl]furan-2-carboxamide. While this specificity is advantageous for studying the role of 5-(3-chlorophenyl)-N-[3-methoxy-4-(pentanoylamino)phenyl]furan-2-carboxamide in the immune system, it may limit the potential therapeutic uses of CP-690,550. Additionally, CP-690,550 has not been extensively studied in other disease models, which may limit its potential applications.

Orientations Futures

There are several future directions for research on CP-690,550. One direction is to investigate the potential use of CP-690,550 in other autoimmune diseases, such as multiple sclerosis and lupus. Another direction is to explore the potential use of CP-690,550 in combination with other therapies, such as biologics and small molecule inhibitors. Additionally, further research is needed to fully understand the mechanism of action of CP-690,550 and its effects on the immune system.

Méthodes De Synthèse

The synthesis of CP-690,550 involves several steps, starting with the reaction of 3-chlorophenylboronic acid with 3-methoxy-4-(pentanoylamino)benzaldehyde to form a key intermediate. This intermediate is then coupled with furan-2-carboxylic acid to form the final product, CP-690,550. The synthesis of CP-690,550 has been optimized to achieve high yields and purity.

Applications De Recherche Scientifique

CP-690,550 has been extensively studied for its potential use in the treatment of autoimmune diseases. In preclinical studies, CP-690,550 has shown efficacy in reducing inflammation and improving disease symptoms in animal models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Clinical trials have also demonstrated the efficacy of CP-690,550 in the treatment of rheumatoid arthritis and psoriasis.

Propriétés

Formule moléculaire

C23H23ClN2O4

Poids moléculaire

426.9 g/mol

Nom IUPAC

5-(3-chlorophenyl)-N-[3-methoxy-4-(pentanoylamino)phenyl]furan-2-carboxamide

InChI

InChI=1S/C23H23ClN2O4/c1-3-4-8-22(27)26-18-10-9-17(14-21(18)29-2)25-23(28)20-12-11-19(30-20)15-6-5-7-16(24)13-15/h5-7,9-14H,3-4,8H2,1-2H3,(H,25,28)(H,26,27)

Clé InChI

IYNUXBVHSUTOTR-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)Cl)OC

SMILES canonique

CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)Cl)OC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.